molecular formula C14H10I2N2O5 B12468196 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B12468196
M. Wt: 540.05 g/mol
InChI Key: UWLJEKQEQNICFQ-UHFFFAOYSA-N
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Description

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medical, industrial, and biological fields. This particular compound is characterized by the presence of iodine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the iodination of a precursor benzamide compound. The process begins with the preparation of 2-hydroxy-3,5-diiodobenzoic acid, which is then reacted with 2-methoxy-4-nitroaniline under specific conditions to form the desired benzamide. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the iodination and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3,5-diiodobenzoic acid: Shares the diiodo substitution but lacks the amide and nitro groups.

    2-methoxy-4-nitroaniline: Contains the methoxy and nitro groups but lacks the diiodo substitution and amide linkage.

    N-(2-hydroxy-4-nitrophenyl)benzamide: Similar structure but without the iodine atoms.

Uniqueness

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of iodine, nitro, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10I2N2O5

Molecular Weight

540.05 g/mol

IUPAC Name

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H10I2N2O5/c1-23-12-6-8(18(21)22)2-3-11(12)17-14(20)9-4-7(15)5-10(16)13(9)19/h2-6,19H,1H3,(H,17,20)

InChI Key

UWLJEKQEQNICFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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